

Independent Verification of Olodanrigan Studies: A Comparative Guide

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Compound of Interest

Compound Name: *Olodanrigan*

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This guide provides an objective comparison of **Olodanrigan** (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist formerly under development for neuropathic pain. The development of **Olodanrigan** was halted due to preclinical evidence of liver toxicity, a critical factor detailed in this analysis. This document summarizes available clinical trial data for **Olodanrigan** and compares its performance with established alternative treatments for neuropathic pain, supported by experimental data.

Comparative Efficacy and Safety of Olodanrigan and Alternatives

The following tables summarize the quantitative data from Phase 2 clinical trials of **Olodanrigan** for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN), alongside data from meta-analyses of approved alternative medications.

Table 1: Efficacy of Olodanrigan in Phase 2 Clinical Trials

Trial Name (Indication)	Treatment Group	N	Change from Baseline in Pain Score (NRS)	Treatment Difference vs. Placebo (95% CI)	p-value
Earlier PHN Study	Olodanrigan 100 mg twice daily	92	-2.29	-0.69 (-1.19 to -0.20)	0.0066
	Placebo	91	-1.60		
EMPHENE (PHN)	Olodanrigan 100 mg twice daily	129 (planned 360)	Not Reported	-0.5 (-1.6 to 0.6)	0.35
	Placebo				
EMPADINE (PDN)	Olodanrigan 100 mg twice daily	137 (planned 400)	Not Reported	-0.6 (-1.4 to 0.1)	0.10
	Placebo				

*NRS: Numeric Rating Scale for pain (typically 0-10). Data from an earlier Phase 2 trial showed statistically significant pain reduction with **Olodanrigan** in patients with postherpetic neuralgia[1]. However, the later EMPHENE and EMPADINE trials were terminated prematurely due to preclinical safety concerns, and while they showed a trend towards pain reduction, the results were not statistically significant[2].

Table 2: Comparative Efficacy of Alternative Neuropathic Pain Treatments (Indirect Comparison)

Drug Class	Drug	Mean Difference in Pain Score vs. Placebo (95% CI)
Gabapentinoids	Gabapentin	-1.44 (-2.21 to -0.66)
Pregabalin		-0.90 (-1.23 to -0.57)
SNRIs	Duloxetine	-1.13 (-1.36 to -0.89)

*Data from a meta-analysis of treatments for diabetic peripheral neuropathic pain[3][4]. This provides an indirect comparison of the potential efficacy of **Olodanrigan** to established therapies.

Table 3: Safety and Tolerability of Olodanrigan (EMPHENE and EMPADINE Trials)

Adverse Event	Olodanrigan	Placebo
Most Frequent in EMPHENE	Diarrhea, Nasopharyngitis	Diarrhea, Nasopharyngitis
Serious Adverse Events (EMPHENE)	Not specified	Not specified
Most Frequent in EMPADINE	Not specified	Not specified
Serious Adverse Events (EMPADINE)	Product intolerance, cholelithiasis, acute cholecystitis, localized infection	Acute coronary syndrome, erysipelas, chronic obstructive pulmonary disease

*No serious adverse events were attributed to **Olodanrigan** in the earlier successful Phase 2 trial[1]. In the later EMPHENE and EMPADINE trials, which were halted for preclinical toxicity reasons, the reported adverse events in the shortened study duration did not raise immediate safety alarms in the human subjects[5].

Experimental Protocols

Olodanrigan Phase 2 Clinical Trials (EMPHENE and EMPADINE)

Objective: To evaluate the efficacy and safety of **Olodanrigan** in patients with postherpetic neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE).

Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies[2][6][7].

Patient Population:

- EMPHENE: Adult patients with postherpetic neuralgia for at least 6 months[2].
- EMPADINE: Adult patients with a diagnosis of Type I or Type II diabetes mellitus and painful distal symmetrical sensorimotor neuropathy for more than 6 months[6][7].
- Inclusion criteria for both: Baseline pain score of ≥ 4 on an 11-point Numeric Rating Scale (NRS)[2][6].

Intervention:

- EMPHENE: Patients were randomized to receive **Olodanrigan** (25 mg or 100 mg) or placebo, administered orally twice daily for 12 weeks[2][5].
- EMPADINE: Patients were randomized to receive **Olodanrigan** (100 mg) or placebo, administered orally twice daily for 12 weeks[6][7].
- Concomitant use of stable doses of pregabalin or duloxetine was permitted in the EMPADINE trial[7].

Outcome Measures:

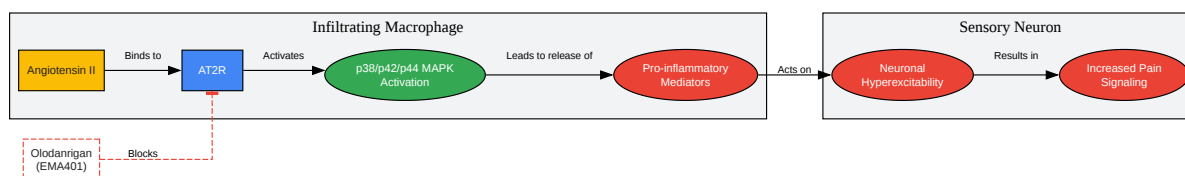
- Primary Efficacy Endpoint: Change from baseline in the weekly mean of the 24-hour average pain intensity score at week 12, measured by the 11-point NRS[2][6].
- Secondary Efficacy Endpoints: Included assessments of responder rates (proportion of patients with $\geq 30\%$ or $\geq 50\%$ pain reduction), and changes in the Neuropathic Pain Symptom Inventory (NPSI)[2][6].
- Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory parameters[2][6].

Preclinical Hepatotoxicity Studies

Detailed protocols for the preclinical toxicology studies that led to the termination of **Olodanrigan**'s development are not publicly available. However, it is known that the decision was based on findings from a 39-week study in monkeys that indicated a potential for liver damage with long-term administration[8]. Standard preclinical toxicology studies for small molecule drugs typically involve repeat-dose administration in two species (one rodent, one non-rodent) to assess for potential target organ toxicity. These studies evaluate a range of endpoints including clinical observations, body weight, food consumption, hematology, clinical chemistry (including liver function tests), and histopathology of major organs[9].

Visualizations

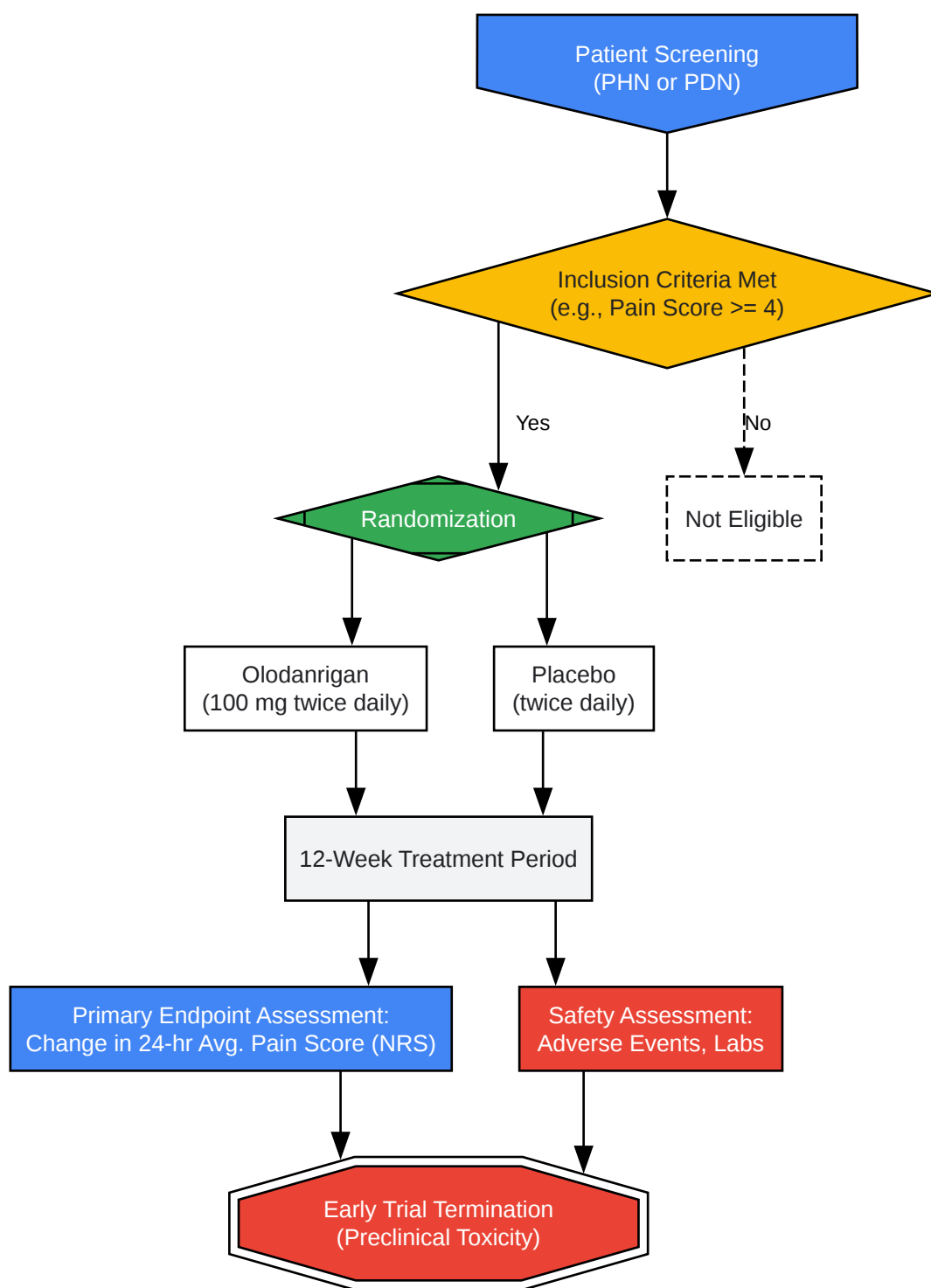
Signaling Pathway of Angiotensin II Type 2 Receptor (AT2R) in Neuropathic Pain



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Caption: Proposed mechanism of **Olodanrigan** in neuropathic pain.

Experimental Workflow for Olodanrigan Phase 2 Clinical Trials



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Caption: Simplified workflow of the EMPHENE and EMPADINE trials.

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